molecular formula C14H11N3O3S2 B2545155 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 862807-55-4

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2545155
CAS No.: 862807-55-4
M. Wt: 333.38
InChI Key: RYUYKQRYKXTTQP-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with dimethyl groups and a nitrothiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Nitrothiophene Carboxamide Formation: The nitrothiophene moiety is synthesized by nitration of thiophene followed by carboxylation. The final step involves coupling the benzothiazole derivative with the nitrothiophene carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Aminothiophene Derivatives: From the reduction of the nitro group.

    Halogenated Benzothiazoles: From electrophilic substitution reactions.

Scientific Research Applications

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent, given its ability to interact with biological macromolecules.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
  • N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-n-methylglycine
  • N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxo-1-pyrrolidinyl)benzamide

Uniqueness

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide stands out due to its unique combination of a benzothiazole ring with a nitrothiophene carboxamide moiety. This structure imparts distinct electronic and photophysical properties, making it valuable for applications in organic electronics and as a potential therapeutic agent.

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound's structure includes a benzothiazole moiety and a nitrothiophene component, which are known to contribute to its biological activity. The structural formula can be represented as follows:

C14H12N4O3S\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

This compound is characterized by the presence of functional groups that enhance its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, it has been shown to inhibit certain kinases crucial for cancer cell proliferation.
  • Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells .
  • Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways associated with various diseases .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer. The compound induces apoptosis and inhibits cell migration by targeting specific molecular pathways involved in tumor progression .

Antimicrobial Properties

The compound has shown antimicrobial activity against a range of pathogens. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits protein synthesis, making it a candidate for developing new antibiotics.

Comparative Analysis with Related Compounds

A comparative analysis reveals that similar compounds exhibit varying degrees of biological activity based on their structural differences. Below is a table summarizing key comparisons:

Compound NameStructureBiological ActivityMechanism
This compoundStructureAnticancer, AntimicrobialEnzyme inhibition, Reactive intermediates
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamideStructureAnticancerSimilar mechanisms but less potent
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamideStructureLimited antimicrobialDifferent target specificity

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Cancer Cell Lines : A study published in MDPI demonstrated that this compound significantly reduced the viability of breast cancer cells in a dose-dependent manner while inducing apoptosis through caspase activation .
  • Antimicrobial Efficacy : Another research article reported that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial protein synthesis.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-7-3-4-8(2)12-11(7)15-14(22-12)16-13(18)9-5-6-10(21-9)17(19)20/h3-6H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUYKQRYKXTTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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